2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Description
2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds with structural similarities to 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile often play a crucial role in the synthesis of pharmaceuticals. These entities can serve as key intermediates or building blocks in the development of drugs targeting a range of diseases. For example, the introduction of nitrophenyl groups and sulfanyl functionalities into heterocyclic frameworks is a common strategy in medicinal chemistry for enhancing drug properties such as bioavailability, potency, and selectivity (Balani et al., 1995).
Biological Studies and Mechanism of Action
Nitrophenyl derivatives are often studied for their biological activities, including their roles as inhibitors or activators of specific biochemical pathways. Research into compounds containing nitrophenyl and sulfanyl groups has contributed to understanding mechanisms of action at the molecular level, potentially leading to therapeutic applications in conditions like cancer, neurodegenerative diseases, and infectious diseases. Studies focusing on oxidative stress and inflammation, for example, have identified nitrophenyl-containing compounds as markers or modulators of these processes, offering insights into disease pathology and treatment strategies (Beal et al., 1997).
Analytical Chemistry Applications
In the realm of analytical chemistry, specific functional groups within complex molecules like this compound can serve as analytical markers. These markers are useful in the development of detection methods for studying biological samples, environmental monitoring, and quality control in pharmaceutical manufacturing. The presence of distinct functional groups enables the application of spectroscopic, chromatographic, and electrochemical techniques for sensitive and selective analysis (Jones et al., 2005).
Environmental Impact and Toxicology
Research into the environmental impact and toxicology of chemical compounds, including those with nitrophenyl and sulfanyl groups, is crucial for assessing safety and regulatory compliance. Studies on the biodegradation, bioaccumulation, and toxicological profiles of these compounds help in understanding their environmental fate and potential health risks. This research is essential for developing safer chemicals and for the remediation of contaminated environments (Koch & Angerer, 2007).
Properties
IUPAC Name |
6-hexylsulfanyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-3-4-5-10-25-18-16(12-19)15(11-17(22)20-18)13-6-8-14(9-7-13)21(23)24/h6-9,15H,2-5,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZITPZKOSYICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.